
2-(2-Ethylmorpholin-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Ethylmorpholin-4-yl)propanamide, also known as EMP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EMP is a derivative of morpholine and has a unique chemical structure that makes it a promising candidate for various research purposes. In
作用机制
2-(2-Ethylmorpholin-4-yl)propanamide acts as a sigma-1 receptor agonist, which modulates the activity of various ion channels, receptors, and enzymes. The sigma-1 receptor is located in the endoplasmic reticulum and is involved in regulating calcium signaling and protein folding. Activation of the sigma-1 receptor by 2-(2-Ethylmorpholin-4-yl)propanamide has been shown to have neuroprotective effects and can modulate the release of neurotransmitters.
Biochemical and Physiological Effects
2-(2-Ethylmorpholin-4-yl)propanamide has been shown to have various biochemical and physiological effects, including modulating the activity of ion channels, receptors, and enzymes. 2-(2-Ethylmorpholin-4-yl)propanamide has been shown to increase the release of dopamine and acetylcholine in the brain, which can have implications for various neurological disorders. Additionally, 2-(2-Ethylmorpholin-4-yl)propanamide has been shown to have anti-inflammatory effects and can modulate the immune response.
实验室实验的优点和局限性
2-(2-Ethylmorpholin-4-yl)propanamide has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. Additionally, 2-(2-Ethylmorpholin-4-yl)propanamide has a unique chemical structure that makes it a promising candidate for drug discovery. However, 2-(2-Ethylmorpholin-4-yl)propanamide has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on 2-(2-Ethylmorpholin-4-yl)propanamide, including further exploration of its mechanism of action and its potential applications in drug discovery. Additionally, 2-(2-Ethylmorpholin-4-yl)propanamide could be used as a tool compound for the development of new drugs targeting the sigma-1 receptor. Further research could also explore the potential therapeutic applications of 2-(2-Ethylmorpholin-4-yl)propanamide for various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, 2-(2-Ethylmorpholin-4-yl)propanamide is a promising compound for various scientific research applications. 2-(2-Ethylmorpholin-4-yl)propanamide has a unique chemical structure and acts as a sigma-1 receptor agonist, modulating the activity of various ion channels, receptors, and enzymes. 2-(2-Ethylmorpholin-4-yl)propanamide has potential applications in drug discovery and could be used as a tool compound for the development of new drugs targeting the sigma-1 receptor. Further research is needed to fully understand the mechanism of action of 2-(2-Ethylmorpholin-4-yl)propanamide and its potential therapeutic applications.
合成方法
2-(2-Ethylmorpholin-4-yl)propanamide can be synthesized through a multi-step process starting with the reaction of morpholine with ethylene oxide to produce 2-(2-hydroxyethyl)morpholine. This intermediate can then be reacted with ethyl chloroformate to produce 2-(2-chloroethyl)morpholine. Finally, the reaction of 2-(2-chloroethyl)morpholine with 2-aminoacetamide yields 2-(2-ethylmorpholin-4-yl)propanamide.
科学研究应用
2-(2-Ethylmorpholin-4-yl)propanamide has been shown to have potential applications in various scientific research fields, including neuroscience, pharmacology, and drug discovery. 2-(2-Ethylmorpholin-4-yl)propanamide has been used as a ligand for the sigma-1 receptor, which is involved in various neurological processes, including pain perception, memory, and mood regulation. Additionally, 2-(2-Ethylmorpholin-4-yl)propanamide has been used as a tool compound for the development of new drugs targeting the sigma-1 receptor.
属性
IUPAC Name |
2-(2-ethylmorpholin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-3-8-6-11(4-5-13-8)7(2)9(10)12/h7-8H,3-6H2,1-2H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKFZAGWFMGPKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

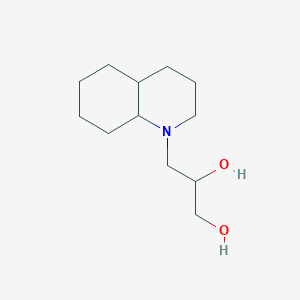
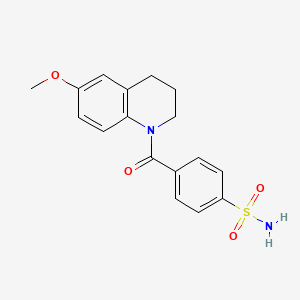
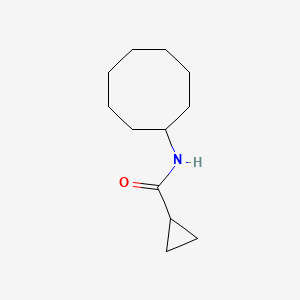
![4-acetyl-3,5-dimethyl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7571004.png)
![1-(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]urea](/img/structure/B7571008.png)
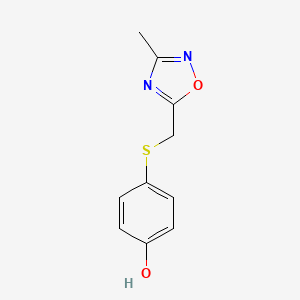
![3-[(4-Chlorophenyl)sulfonylmethyl]oxolane](/img/structure/B7571017.png)
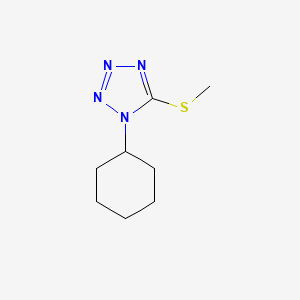
![N'-cyclohexyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-methylpropane-1,3-diamine](/img/structure/B7571029.png)
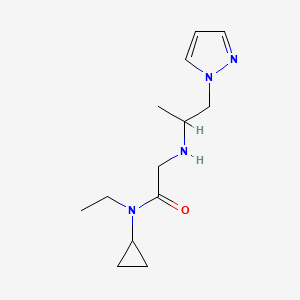

![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B7571055.png)
![2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid](/img/structure/B7571062.png)
